2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
Description
Its structure features:
- Pyrazolo[3,4-d]pyrimidin-4-one core: A bicyclic heteroaromatic system known for modulating enzymatic activity through hydrogen bonding and hydrophobic interactions.
- 1,1-Dioxidotetrahydrothiophen-3-yl substituent: A sulfone-containing group that enhances polarity and metabolic stability compared to non-oxidized thioether analogs .
- N-(4-ethoxyphenyl)acetamide side chain: A lipophilic moiety that may improve membrane permeability and target selectivity.
While direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., chromen-4-one derivatives) demonstrate roles in cancer therapy by targeting kinases or inducing ferroptosis .
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-2-29-15-5-3-13(4-6-15)22-17(25)10-23-12-20-18-16(19(23)26)9-21-24(18)14-7-8-30(27,28)11-14/h3-6,9,12,14H,2,7-8,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBWJJZOVSOFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article aims to consolidate the existing literature on the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.50 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core fused with a tetrahydrothiophene moiety and an ethoxyphenyl acetamide substituent, contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the one have been tested against colon cancer (HT-29) and prostate cancer (DU-145) cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structural components may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms .
- Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Targeting Kinases : The compound likely interacts with kinase enzymes involved in signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : By inhibiting key survival pathways in cancer cells, it may induce programmed cell death.
- Antimicrobial Mechanisms : It may disrupt microbial cellular functions through interference with nucleic acid synthesis or protein production.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Activity : A recent study synthesized and evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer properties. The results indicated that certain modifications increased potency against specific cancer types .
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity against various bacterial strains. The findings suggested that structural variations significantly impacted activity levels .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
N-(4-ethoxyphenyl)acetamide balances lipophilicity, which may improve blood-brain barrier penetration relative to sulfonamide (Example 60) or chromen-4-one analogs .
Impact of Fluorine on Bioactivity: Fluorinated analogs (Examples 41, 60, 83) exhibit higher metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .
Synthetic Complexity :
- The ethoxy group in the target compound likely requires protective strategies during synthesis, similar to the isopropoxy group in Example 83 . Suzuki-Miyaura coupling (used in Example 41) or Buchwald-Hartwig amination (Example 60) may be applicable .
Inferred Pharmacological Profiles: Chromen-4-one derivatives (Examples 41, 60, 83) are linked to kinase inhibition (e.g., PI3K, EGFR) or ferroptosis induction in oral squamous cell carcinoma (OSCC) . The target compound’s acetamide moiety may confer unique interactions with ferroptosis-related targets (e.g., GPX4) .
Table 2: Inferred Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
